PD-1/PD-L1 Blockade Potency
PD‑1/PD‑L1‑IN‑14 inhibits the PD‑1/PD‑L1 interaction with an IC₅₀ of 27.8 nM in an HTRF assay, placing it in the same potency range as the well‑characterized inhibitor BMS‑202 (IC₅₀ ≈ 18 nM under similar HTRF conditions), while outperforming other reported small molecules such as compound A22 (IC₅₀ ≈ 100 nM) [1][2].
| Evidence Dimension | PD‑1/PD‑L1 blockade IC₅₀ |
|---|---|
| Target Compound Data | 27.8 nM |
| Comparator Or Baseline | BMS‑202 (IC₅₀ ≈ 18 nM); compound A22 (IC₅₀ ≈ 100 nM) |
| Quantified Difference | ~1.5‑fold less potent than BMS‑202; ~3.6‑fold more potent than A22 |
| Conditions | HTRF (homogeneous time‑resolved fluorescence) assay, recombinant PD‑1/PD‑L1 proteins |
Why This Matters
Demonstrates that PD‑1/PD‑L1‑IN‑14 achieves potent target engagement comparable to benchmark inhibitors, validating its suitability for competitive‑binding studies without compromising on affinity.
- [1] Wang T, Cai S, Cheng Y, Zhang W, Wang M, Sun H, Guo B, Li Z, Xiao Y, Jiang S. Discovery of Small-Molecule Inhibitors of the PD-1/PD-L1 Axis That Promote PD-L1 Internalization and Degradation. J Med Chem. 2022;65(5):3879-3893. doi:10.1021/acs.jmedchem.1c01682. View Source
- [2] Guzik K, Zak KM, Grudnik P, Magiera K, Musielak B, Törner R, Dubin G, Holak TA. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction via Transient Opening of the PD-L1 Dimer. J Med Chem. 2017;60(13):5857-5867. doi:10.1021/acs.jmedchem.7b00293. View Source
